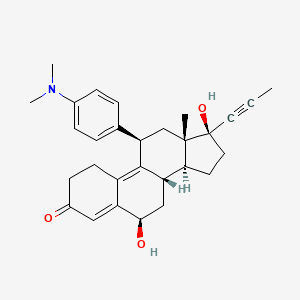

Hydroxymifepristone, (6beta)-

Description

Overview of Steroid Hydroxylation and Metabolite Significance in Chemical Biology

Steroid hydroxylation is a fundamental biochemical reaction that introduces a hydroxyl group (-OH) into a steroid nucleus. researchgate.net This process is a key part of steroid hormone biosynthesis and metabolism. researchgate.net The addition of hydroxyl groups can significantly alter the biological activity, polarity, and solubility of steroid molecules. researchgate.netnih.gov

In chemical biology, the study of steroid hydroxylation provides insights into enzyme mechanisms, particularly those of the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov These enzymes are crucial for the metabolism of a vast array of compounds, including many drugs. researchgate.net Understanding how these enzymes achieve regio- and stereospecific hydroxylation of complex molecules like steroids is a major area of research. researchgate.net This knowledge can be applied to the synthesis of novel steroid-based therapeutics with improved properties. nih.gov

The Role of (6beta)-Hydroxylation in Steroid Biotransformation

(6beta)-Hydroxylation is a specific type of steroid hydroxylation where the hydroxyl group is added to the 6-beta position of the steroid's core structure. This reaction is primarily catalyzed by enzymes belonging to the cytochrome P450 3A (CYP3A) subfamily, with CYP3A4 being the most significant in humans. researchgate.netnih.gov

The (6beta)-hydroxylation of testosterone (B1683101) is a well-established marker reaction for CYP3A4 activity. researchgate.netnih.gov This specific metabolic pathway highlights the enzyme's ability to control the site of oxidation on the steroid molecule. nih.gov The process involves the abstraction of a hydrogen atom from the 6-beta position, followed by the insertion of an oxygen atom. nih.gov

Positioning Hydroxymifepristone, (6beta)- within Contemporary Drug Metabolism and Molecular Pharmacology Research

Mifepristone (B1683876) is extensively metabolized in the body, primarily through demethylation and hydroxylation reactions catalyzed by the CYP3A4 enzyme. capes.gov.brnih.gov One of the key metabolites formed is hydroxymifepristone, specifically the (6beta)-isomer. nih.govnih.gov

Research in drug metabolism focuses on understanding the enzymatic processes involved in the formation of hydroxymifepristone, (6beta)-. Studies have shown that while CYP3A4 efficiently produces this hydroxylated metabolite, the closely related enzyme CYP3A5 does not. nih.gov This difference in activity is attributed to the specific orientation of mifepristone within the active site of each enzyme. nih.gov This selective metabolism of mifepristone by CYP3A4 has made it a valuable tool for researchers to differentiate the functions of CYP3A4 and CYP3A5, two major enzymes responsible for metabolizing a large number of drugs. nih.gov

Table 1: Key Enzymes and Metabolites in Mifepristone Metabolism

| Compound/Enzyme | Role in Mifepristone Metabolism | Key Research Findings |

|---|---|---|

| Mifepristone | Parent drug | A synthetic steroid that acts as an antagonist at progesterone (B1679170) and glucocorticoid receptors. youtube.comdrugbank.com |

| Cytochrome P450 3A4 (CYP3A4) | Primary metabolizing enzyme | Catalyzes the demethylation and hydroxylation of mifepristone. nih.govnih.gov |

| Hydroxymifepristone, (6beta)- | Hydroxylated metabolite | Formed by CYP3A4-mediated hydroxylation; retains affinity for progesterone and glucocorticoid receptors. nih.govnih.gov |

| Monodemethylated mifepristone | Demethylated metabolite | A primary metabolite that also shows considerable affinity for progesterone and glucocorticoid receptors. capes.gov.brnih.gov |

| Didemethylated mifepristone | Demethylated metabolite | Another significant metabolite that contributes to the overall biological action of mifepristone. capes.gov.brnih.gov |

| Cytochrome P450 3A5 (CYP3A5) | Related enzyme | Does not produce the hydroxylated metabolite of mifepristone, highlighting its different substrate specificity compared to CYP3A4. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

347361-44-8 |

|---|---|

Molecular Formula |

C29H35NO3 |

Molecular Weight |

445.6 g/mol |

IUPAC Name |

(6R,8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-6,17-dihydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35NO3/c1-5-13-29(33)14-12-25-23-16-26(32)22-15-20(31)10-11-21(22)27(23)24(17-28(25,29)2)18-6-8-19(9-7-18)30(3)4/h6-9,15,23-26,32-33H,10-12,14,16-17H2,1-4H3/t23-,24+,25-,26+,28-,29-/m0/s1 |

InChI Key |

CCEVGSZUALHLBR-SPXXJPMQSA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4[C@@H](C[C@@H]23)O)C5=CC=C(C=C5)N(C)C)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4C(CC23)O)C5=CC=C(C=C5)N(C)C)C)O |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies

Synthetic Methodologies for Enantiomerically Pure (6β)-Hydroxymifepristone

The creation of a single enantiomer of (6β)-hydroxymifepristone is paramount for accurate biological evaluation. Methodologies to achieve this are actively being explored, drawing from both classical organic synthesis and modern biocatalytic approaches.

Another approach involves the use of transition-metal catalysts for C-H bond activation, which has shown promise in the selective hydroxylation of complex molecules. However, achieving high regio- and stereoselectivity on a complex scaffold like mifepristone (B1683876) remains a significant synthetic hurdle.

Biocatalysis, particularly using cytochrome P450 (CYP) monooxygenases, presents a promising avenue for the stereoselective hydroxylation of steroids. nih.govrsc.org These enzymes are known to catalyze highly specific C-H oxidation reactions. Microbial transformation of steroids has been extensively studied, with various microorganisms capable of introducing hydroxyl groups at different positions of the steroid nucleus. nih.gov For example, extracts from Phycomyces blakesleeanus have been shown to hydroxylate progesterone (B1679170). nih.gov

The application of engineered P450 enzymes in chemoenzymatic strategies is a rapidly advancing field. biorxiv.orgresearchgate.net By modifying the active site of these enzymes, it is possible to tune their regioselectivity and stereoselectivity for specific substrates. While a specific biocatalyst for the (6β)-hydroxylation of mifepristone has not been reported, the existing literature on the biocatalytic hydroxylation of other steroids, such as testosterone (B1683101) and progesterone, suggests that a similar approach could be developed. nih.gov This would involve screening a library of wild-type or engineered microorganisms or isolated enzymes for their ability to perform the desired transformation on mifepristone.

Synthesis of Stable Isotope-Labeled (6β)-Hydroxymifepristone for Research Applications

Stable isotope-labeled compounds are indispensable tools in metabolic research and for quantitative analysis by mass spectrometry. The synthesis of deuterium- or ¹³C-labeled (6β)-hydroxymifepristone would be crucial for its use as an internal standard in pharmacokinetic studies.

While a specific synthesis for labeled (6β)-hydroxymifepristone is not documented, general methods for introducing deuterium (B1214612) or ¹³C into steroid scaffolds can be applied. ucsb.edu This could involve the use of labeled starting materials in a multi-step chemical synthesis or the biotransformation of a labeled mifepristone precursor. Commercial suppliers offer deuterium- and ¹³C-labeled mifepristone, which could potentially serve as starting materials for a subsequent hydroxylation step. medchemexpress.commedchemexpress.com

Preparation of Structural Analogs and Probes for Mechanistic Investigations

The synthesis of structural analogs of (6β)-hydroxymifepristone is important for structure-activity relationship (SAR) studies and to probe its interactions with biological targets. Modifications at various positions of the mifepristone molecule have been reported to influence its biological activity. researchgate.netscispace.comnih.gov The synthesis of analogs with variations in the substituent at C11 or the side chain at C17 has been the focus of much research. researchgate.netnih.gov The synthesis of 6-hydroxy analogs would provide valuable insights into the role of this specific functional group. The general synthetic strategies for mifepristone and its analogs, which often start from estrone, could be adapted to introduce a hydroxyl group at the C6 position at an appropriate stage of the synthesis. scispace.comnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Product Characterization

The unambiguous characterization of (6β)-hydroxymifepristone and its analogs relies on a combination of advanced spectroscopic and chromatographic techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the separation, detection, and quantification of mifepristone and its metabolites, including hydroxylated species. nih.govnih.govrsc.orgendocrine-abstracts.org The fragmentation patterns observed in the mass spectrometer provide structural information that can help to identify the position of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation and stereochemical assignment of complex molecules like (6β)-hydroxymifepristone. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

The table below summarizes the key analytical techniques and their applications in the characterization of (6β)-hydroxymifepristone.

| Analytical Technique | Application | Key Information Provided |

| HPLC-MS/MS | Separation, identification, and quantification | Retention time, molecular weight, and fragmentation pattern for structural confirmation. nih.govnih.govrsc.orgendocrine-abstracts.org |

| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants of protons, providing information on the molecular environment and stereochemistry. |

| ¹³C NMR | Structural elucidation | Chemical shifts of carbon atoms, confirming the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural and stereochemical assignment | Correlation between protons and carbons, establishing connectivity and confirming the position of substituents. |

Enzymatic Biotransformation and Metabolic Pathway Elucidation

Identification and Characterization of Enzymes Mediating (6beta)-Hydroxylation of Mifepristone (B1683876)

The introduction of a hydroxyl group at the 6-beta position of mifepristone is a Phase I metabolic reaction. This process is catalyzed predominantly by a specific family of enzymes located primarily in the liver and other tissues like the small intestine. nih.govunc.edu

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics. unc.edu Research has identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the oxidation of mifepristone. nih.gov Studies using recombinant CYP3A4 have confirmed that it metabolizes mifepristone to produce mono- and didemethylated products, as well as a C-hydroxylated metabolite, (6beta)-hydroxymifepristone. nih.gov

In contrast, CYP3A5, the second most abundant CYP3A enzyme in the adult human liver, exhibits different catalytic activity towards mifepristone. nih.gov While CYP3A5 actively produces demethylated metabolites, it is unable to generate the C-hydroxylated product. nih.gov This stark difference in function is attributed to the orientation of mifepristone within the active site of CYP3A5, which does not permit the necessary oxidation of its propylenic group. nih.gov

Furthermore, the interaction with mifepristone leads to the selective mechanism-based inactivation of CYP3A4. nih.govnih.gov This inactivation is time- and concentration-dependent, requires the metabolic action of the enzyme, and involves the irreversible modification of the apoprotein at the active site. nih.gov The kinetic values for this inactivation have been determined as a K_I of 4.7 µM and a k_inactivation of 0.089 min⁻¹. nih.gov CYP3A5, however, is not inactivated by mifepristone. nih.gov This selectivity makes mifepristone a useful tool for distinguishing the activity of these two major CYP3A enzymes. nih.gov

Table 1: Differential Oxidation of Mifepristone by CYP3A4 and CYP3A5 This table summarizes the metabolic capabilities of CYP3A4 and CYP3A5 with respect to mifepristone based on available research findings.

| Feature | CYP3A4 | CYP3A5 | Citation |

|---|---|---|---|

| Metabolite Production | |||

| (6beta)-Hydroxymifepristone | Yes | No | nih.gov |

| Monodemethylated Metabolite | Yes | Yes | nih.gov |

| Didemethylated Metabolite | Yes | Yes | nih.gov |

| Enzyme Inactivation | |||

| Mechanism-Based Inactivation | Yes | No | nih.govnih.gov |

Exploration of Subsequent Metabolic Pathways of (6beta)-Hydroxymifepristone

Following its formation, the (6beta)-hydroxymifepristone molecule, now more polar due to the added hydroxyl group, is susceptible to further metabolic processes, primarily Phase II conjugation reactions. nih.gov

Phase II reactions involve the addition of endogenous hydrophilic groups to a molecule, which increases its water solubility and facilitates its excretion from the body. nih.gov The primary conjugation reactions are glucuronidation and sulfation. nih.gov The hydroxyl group of (6beta)-hydroxymifepristone makes it an ideal substrate for these pathways.

Glucuronidation: This is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety to the hydroxyl group. While specific studies detailing the glucuronidation of (6beta)-hydroxymifepristone are not prominent, this pathway is a highly probable metabolic fate. For example, morphine, which also possesses hydroxyl groups, undergoes extensive glucuronidation catalyzed by UGT2B7. nih.gov

Sulfation: This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfo group. It is another common pathway for metabolites containing hydroxyl groups.

Evidence for Phase II conjugation in mifepristone metabolism exists, with studies identifying glutathione (B108866) (GSH) conjugates formed from reactive intermediates. researchgate.net This confirms that the parent compound's metabolic cascade involves conjugation, making it highly likely that its hydroxylated metabolite does as well.

Beyond conjugation, (6beta)-hydroxymifepristone could theoretically undergo further oxidative or reductive transformations. The parent compound, mifepristone, is known to be metabolized via N-demethylation. nih.gov It is plausible that the hydroxylated metabolite could be a substrate for further demethylation or other oxidative processes, creating even more complex metabolic products before final excretion. However, specific research identifying these subsequent oxidative or reductive pathways for (6beta)-hydroxymifepristone is limited.

In Vitro Metabolic Stability and Kinetic Profiling in Subcellular Fractions

The metabolic stability of a compound is a crucial parameter in understanding its pharmacokinetic profile. researchgate.net It is defined as the susceptibility of a compound to biotransformation and is often assessed in early drug discovery using in vitro methods. researchgate.net These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like the CYPs. nih.govnih.gov

Table 2: Illustrative Kinetic Parameters for In Vitro Metabolic Stability Studies This table shows typical parameters evaluated in metabolic stability assays using liver microsomes. Specific values for (6beta)-hydroxymifepristone are not provided due to a lack of available data.

| Parameter | Description | Typical Units | Relevance |

|---|---|---|---|

| Half-life (t₁/₂) | The time required for 50% of the compound to be metabolized. | minutes (min) | Indicates the persistence of the compound in the metabolic system. researchgate.net |

| Intrinsic Clearance (CLᵢₙₜ) | The inherent ability of the liver enzymes to metabolize a compound. | mL/min/kg or µL/min/mg protein | Used to predict in vivo clearance and bioavailability. researchgate.netmdpi.com |

| Kₘ | The Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ. | micromolar (µM) | Reflects the affinity of the enzyme for the substrate. nih.gov |

| Vₘₐₓ | The maximum rate of the enzymatic reaction. | nmol/min/nmol P450 | Indicates the maximum metabolic capacity of the enzyme. nih.gov |

Comparative Analysis of Biotransformation Pathways with Other Mifepristone Metabolites

The biotransformation of mifepristone is a complex process primarily orchestrated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 playing a central role. nih.gov This enzymatic action leads to the formation of three main metabolites: monodemethylated mifepristone, didemethylated mifepristone, and (6beta)-hydroxymifepristone. nih.gov These metabolites are not mere byproducts; they exhibit biological activity and are found in plasma at concentrations comparable to the parent drug. nih.gov

The formation of (6beta)-hydroxymifepristone occurs through a hydroxylation reaction at the C6 position of the steroid nucleus. This specific metabolic route is almost exclusively catalyzed by CYP3A4. In contrast, another major isoform of the CYP3A subfamily, CYP3A5, does not contribute to the formation of this hydroxylated metabolite. While CYP3A5 is capable of metabolizing mifepristone, its action is limited to N-demethylation, producing the monodemethylated and subsequently the didemethylated metabolites.

This differential catalytic activity between CYP3A4 and CYP3A5 provides a clear point of comparison in the metabolic pathways of mifepristone. The structural nuances of the active sites of these two enzymes are thought to be responsible for this divergence. While both can accommodate the mifepristone molecule for demethylation, only the active site of CYP3A4 appears to facilitate the correct orientation for the hydroxylation at the 6beta position.

The other primary metabolic pathways for mifepristone involve the sequential removal of methyl groups from the dimethylamino side chain. The initial step, catalyzed by both CYP3A4 and CYP3A5, is the formation of the monodemethylated metabolite. This is followed by a second demethylation to yield the didemethylated metabolite.

It is noteworthy that mifepristone itself is a mechanism-based inactivator of CYP3A4. This means that during the metabolic process, a reactive intermediate is formed that irreversibly binds to the enzyme, leading to its inactivation. This characteristic adds another layer of complexity to the pharmacokinetics of mifepristone and the relative production of its various metabolites.

The following data tables provide a summary of the key enzymes involved and a comparative look at the formation of the main mifepristone metabolites.

Detailed Research Findings on Mifepristone Metabolism

| Metabolite | Forming Enzyme(s) | Metabolic Reaction | Key Findings |

| (6beta)-Hydroxymifepristone | CYP3A4 | C6-beta hydroxylation | Formation is specific to CYP3A4 and not CYP3A5. |

| Monodemethylated Mifepristone | CYP3A4, CYP3A5 | N-demethylation | The initial and rapid step in the demethylation pathway. |

| Didemethylated Mifepristone | CYP3A4, CYP3A5 | Sequential N-demethylation | Formed from the monodemethylated metabolite. |

Comparative Biotransformation of Mifepristone Metabolites

| Feature | (6beta)-Hydroxymifepristone | Monodemethylated Mifepristone | Didemethylated Mifepristone |

| Primary Forming Enzyme | CYP3A4 | CYP3A4, CYP3A5 | CYP3A4, CYP3A5 |

| Metabolic Pathway | Hydroxylation | Demethylation | Demethylation |

| Formation by CYP3A5 | No | Yes | Yes |

| Plasma Concentration | Comparable to parent drug | Comparable to parent drug | Generally lower than parent and other primary metabolites |

| Biological Activity | Active | Active | Active |

Molecular Mechanisms of Action and in Vitro Pharmacology

Quantitative Receptor Binding Affinity Studies of (6beta)-Hydroxymifepristone

The affinity of (6beta)-Hydroxymifepristone for various steroid receptors has been a subject of study to understand its potential contribution to the clinical effects of mifepristone (B1683876). It is established that the primary metabolites of mifepristone, including the monodemethylated, didemethylated, and hydroxylated forms, all maintain a noteworthy affinity for human progesterone (B1679170) and glucocorticoid receptors. researchgate.net

While specific quantitative equilibrium dissociation constants (KD) for (6beta)-Hydroxymifepristone at the glucocorticoid receptor (GR) are not extensively detailed in publicly available literature, studies on the metabolites of mifepristone collectively indicate that they retain considerable affinity for the human glucocorticoid receptor. researchgate.net The parent compound, mifepristone, is known to be a potent antagonist of the GR. nih.gov The degree of glucocorticoid agonist or antagonist activity of compounds like mifepristone can be dependent on the cellular concentration of the glucocorticoid receptor. nih.gov

Research has provided more specific insights into the binding of (6beta)-Hydroxymifepristone to the progesterone receptor (PR). The hydroxylated metabolite of mifepristone exhibits a relative binding affinity that is 15% of that of the parent compound for the human progesterone receptor. Mifepristone itself is a potent progesterone receptor antagonist. nih.gov This indicates that while the hydroxylation at the 6-beta position reduces the affinity for the PR compared to mifepristone, the metabolite still retains a significant ability to bind to this receptor.

Table 1: Relative Binding Affinity of Mifepristone Metabolites to Human Progesterone Receptor

| Compound | Relative Binding Affinity (%) |

| Mifepristone | 100 |

| Monodemethylated mifepristone | 21 |

| (6beta)-Hydroxymifepristone | 15 |

| Didemethylated mifepristone | 9 |

Data sourced from a study on the metabolic activation of mifepristone. nih.gov

Information regarding the broader selectivity profile of (6beta)-Hydroxymifepristone against a wide panel of other receptors is limited. However, studies on mifepristone indicate that it has little to no affinity for the estrogen, muscarinic, histaminic, or monoamine receptors. It also does not bind to the mineralocorticoid receptor. nih.govnih.gov This suggests that the core steroid structure shared by its metabolites might also confer a degree of selectivity, though comprehensive screening of (6beta)-Hydroxymifepristone has not been reported.

In Vitro Functional Assays on Receptor Activity Modulation

The functional consequences of (6beta)-Hydroxymifepristone binding to its target receptors are crucial for understanding its pharmacological role.

Specific data from cell-based reporter assays detailing the agonist, antagonist, or partial agonist activity of isolated (6beta)-Hydroxymifepristone are not extensively documented. However, the known activity of the parent compound, mifepristone, provides some context. Mifepristone is primarily characterized as a progesterone and glucocorticoid receptor antagonist. nih.govnih.gov Interestingly, under certain in vitro conditions and depending on the cellular context and receptor levels, mifepristone can exhibit partial agonist activity at the glucocorticoid receptor. nih.govnih.gov In some yeast-based bioassays, mifepristone has shown some agonistic activity in the absence of a primary agonist like dexamethasone (B1670325). researchgate.net It is plausible that (6beta)-Hydroxymifepristone shares some of these complex functional characteristics, acting primarily as an antagonist but with the potential for partial agonism under specific cellular conditions. Further detailed functional studies on the isolated metabolite are required to fully elucidate its activity profile.

Modulation of Receptor-Mediated Gene Expression (In Vitro)

Progesterone and glucocorticoid receptors are ligand-activated transcription factors that, upon binding to their respective hormones, translocate to the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). For the progesterone receptor, these are called progesterone response elements (PREs), and for the glucocorticoid receptor, they are glucocorticoid response elements (GREs). This binding initiates the transcription of target genes.

In vitro reporter gene assays, such as those employing a luciferase reporter gene linked to a PRE or GRE, are standard methods to quantify the agonist or antagonist activity of a compound. nih.govresearchgate.net In such assays, an agonist would induce luciferase expression, while an antagonist would inhibit the agonist-induced expression. For instance, studies on mifepristone have utilized GRE-based reporter gene assays to demonstrate its antagonistic properties against glucocorticoids like dexamethasone. nih.gov It has also been shown that the partial agonist activity of mifepristone at the glucocorticoid receptor is dependent on the cellular concentration of the receptor itself. nih.gov

While it is established that hydroxylated metabolites of mifepristone, including the (6beta)-isomer, retain high affinity for PR and GR, specific studies quantifying their ability to modulate PRE- or GRE-mediated gene expression are lacking. nih.govnih.gov Such studies would be crucial to fully characterize the in vitro pharmacological profile of (6beta)-Hydroxymifepristone.

Investigation of Downstream Signaling Pathway Alterations in Cellular Models

The interaction of (6beta)-Hydroxymifepristone with progesterone and glucocorticoid receptors has the potential to alter various downstream signaling pathways that regulate cellular processes like proliferation, differentiation, and apoptosis. The parent compound, mifepristone, is known to influence signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

The MAPK/extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell growth and proliferation and can be activated by various growth factors and hormones. elabscience.comfrontiersin.orgthermofisher.com Assays to measure the activation of this pathway, such as those quantifying the phosphorylation of ERK, are well-established. nih.govthermofisher.com While there is evidence that another metabolite of mifepristone, metapristone, can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which often involves MAPK/ERK, specific data on the effects of (6beta)-Hydroxymifepristone on this or other signaling pathways in cellular models is not currently available in the scientific literature.

Furthermore, transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are critical regulators of gene expression involved in inflammation, immunity, and cell proliferation, and their activity can be modulated by steroid hormone receptor signaling. frontiersin.orgnih.govnih.gov However, direct in vitro studies investigating the impact of (6beta)-Hydroxymifepristone on AP-1 or NF-κB activity have not been reported.

Enzyme Inhibition or Activation Studies within Cellular Contexts

The metabolic profile of the parent compound, mifepristone, is well-characterized, with cytochrome P450 (CYP) enzymes, particularly CYP3A4, playing a central role in its N-demethylation and hydroxylation to form metabolites like (6beta)-Hydroxymifepristone. nih.gov Mifepristone itself is a known mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive species that irreversibly inactivates it.

The potential for (6beta)-Hydroxymifepristone to, in turn, inhibit or activate CYP or other enzymes is an important aspect of its pharmacological profile. Standard in vitro assays using human liver microsomes are employed to determine the inhibitory potential of compounds against various CYP isoforms, typically by measuring the half-maximal inhibitory concentration (IC50). nih.govnih.gov Despite the knowledge of its formation, specific studies reporting the IC50 values or the potential for enzyme activation by (6beta)-Hydroxymifepristone within a cellular context are not available in the public domain. Such data would be essential for understanding its potential for drug-drug interactions.

Structure Activity Relationships Sar and Stereochemical Determinants of Activity

Elucidation of Critical Pharmacophoric Features for (6beta)-Hydroxymifepristone's Activity

The essential pharmacophoric features of mifepristone (B1683876) and its active metabolites are centered around the steroid scaffold, which provides the necessary three-dimensional structure for receptor binding. Key features include:

The Steroid Backbone: The rigid four-ring structure is crucial for orienting the key interacting groups within the receptor's ligand-binding pocket.

The 11β-aryl Group: The bulky dimethylaminophenyl group at the C11β position is a hallmark of mifepristone and its analogs and is critical for its antagonistic activity at the progesterone (B1679170) and glucocorticoid receptors. This group occupies a space in the ligand-binding pocket that prevents the receptor from adopting its active conformation.

The 17α-propynyl Group: This group contributes to the high binding affinity of mifepristone for its receptors.

The 3-keto Group: This group is a common feature in many steroids that interact with steroid receptors and is involved in key hydrogen bonding interactions within the ligand-binding pocket. nih.gov

The Specific Impact of the (6beta)-Hydroxyl Group on Receptor Interactions and Biological Response

The introduction of a hydroxyl group at the C6 position of a steroid can have significant effects on its biological activity. In the case of glucocorticoids, for instance, a 6α-methyl group is known to enhance activity, while a more polar 16-hydroxy group can decrease potency. nih.gov

For (6beta)-Hydroxymifepristone, the specific impact of the 6β-hydroxyl group on receptor interactions can be hypothesized as follows:

Altered Binding Affinity: The hydroxyl group could form new hydrogen bonds with amino acid residues in the ligand-binding pocket of the progesterone or glucocorticoid receptor, potentially increasing or decreasing the binding affinity compared to mifepristone. General findings suggest that metabolites of mifepristone may have a lower affinity, in the range of 10-20% of the parent compound for the progesterone receptor. clockss.org

Pharmacokinetic Profile: The increased polarity due to the hydroxyl group would likely alter the pharmacokinetic properties of the molecule, affecting its absorption, distribution, metabolism, and excretion.

Without specific experimental data, these points remain speculative but are based on established principles of steroid pharmacology.

Comparative SAR Analysis between (6beta)-Hydroxymifepristone and Other C6-Hydroxylated Isomers

A direct comparative Structure-Activity Relationship (SAR) analysis between (6beta)-Hydroxymifepristone and other C6-hydroxylated isomers (e.g., the 6alpha-isomer) is not available in the current body of scientific literature. Such a study would be invaluable in understanding the stereochemical requirements for activity at the C6 position.

A hypothetical comparative analysis would involve synthesizing both the 6β and 6α isomers and evaluating their binding affinities for the progesterone and glucocorticoid receptors, as well as their functional activities in relevant cell-based assays. This would elucidate the importance of the stereochemistry of the hydroxyl group at this position for optimal receptor interaction and biological response.

Conformational Analysis and Molecular Dynamics Simulations to Predict Ligand-Receptor Complementarity

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand like (6beta)-Hydroxymifepristone might bind to its receptor and to understand the dynamics of this interaction. nih.gov

While no specific MD simulation studies for (6beta)-Hydroxymifepristone have been published, a general approach would involve:

Homology Modeling: If the crystal structure of the receptor bound to a similar ligand is available, a model of the receptor-ligand complex for (6beta)-Hydroxymifepristone can be built.

Molecular Dynamics Simulation: The modeled complex would be subjected to MD simulations in a simulated physiological environment. This would allow researchers to observe the conformational changes of both the ligand and the receptor over time and to identify stable binding modes.

Analysis of Interactions: The simulation trajectories would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between (6beta)-Hydroxymifepristone and the receptor.

These simulations could provide valuable insights into the stability of the ligand in the binding pocket and predict its effect on the receptor's conformation.

Computational Chemistry Approaches (e.g., QSAR, Docking) in Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques frequently used in drug discovery to predict the biological activity of compounds and to understand their binding mechanisms. pnas.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A docking study of (6beta)-Hydroxymifepristone into the crystal structures of the progesterone and glucocorticoid receptors could provide a static image of the most likely binding pose. This would help in visualizing potential hydrogen bonds and other interactions, including those involving the 6β-hydroxyl group. nih.gov

3D-QSAR: Three-dimensional QSAR models correlate the biological activity of a series of compounds with their 3D properties (e.g., steric and electrostatic fields). To build a 3D-QSAR model for mifepristone analogs, a dataset of compounds with known activities would be required. Such a model could then be used to predict the activity of new, untested compounds like (6beta)-Hydroxymifepristone.

While general docking studies have been performed for mifepristone and some of its analogs, specific and detailed computational studies on (6beta)-Hydroxymifepristone are not currently available.

Advanced Analytical Method Development and Validation for Research

Development of High-Sensitivity Chromatographic Methods

Chromatography is a foundational technique for the separation and analysis of complex chemical mixtures. For Hydroxymifepristone, (6beta)-, both liquid and gas chromatography methods have been developed, each tailored to specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for the separation and quantification of Hydroxymifepristone, (6beta)-. openaccessjournals.comjopir.in These methods are valued for their high resolution, accuracy, and efficiency in analyzing pharmaceutical compounds and their metabolites. openaccessjournals.comnih.gov

The development of a successful LC method focuses on optimizing the separation of Hydroxymifepristone, (6beta)- from its parent compound, Mifepristone (B1683876), and other closely related metabolites, including stereoisomers. nih.gov Reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with differing polarities. nih.gov

Key parameters for an LC method include the column type, mobile phase composition, and detector settings. For instance, separating stereoisomers like 6α- and 6β-hydroxylated compounds can be achieved on specialized reversed-phase columns with fine-tuned mobile phase gradients. nih.gov Detection is frequently performed using UV-Vis spectrophotometry, as the chromophoric structure of Hydroxymifepristone, (6beta)- allows for sensitive detection at specific wavelengths. nih.govopenaccessjournals.com Method validation ensures reliability by assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). openaccessjournals.com

Table 1: Illustrative Parameters for a Typical HPLC Method

| Parameter | Example Specification | Purpose |

| Column | Reversed-Phase C18, 2.1 x 50 mm, <2 µm particle size | Separates compounds based on hydrophobicity. Smaller particles enhance resolution and speed. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, acidifier improves peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase; its increasing concentration elutes more hydrophobic compounds. |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Detection | UV-Vis Detector at 239 nm | Quantifies the compound based on its absorbance of ultraviolet light. nih.gov |

| Run Time | < 10 minutes | Total time for the analysis. nih.gov |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com However, compounds like Hydroxymifepristone, (6beta)-, which have polar functional groups (e.g., hydroxyl groups) and high molecular weights, are not inherently volatile. Therefore, a chemical modification step known as derivatization is required before GC analysis. researchgate.net

Derivatization involves reacting the analyte with a reagent to replace active hydrogens on polar groups with nonpolar groups, thereby increasing its volatility and thermal stability. For hydroxyl groups, a common technique is silylation, which replaces the hydrogen of the -OH group with a trimethylsilyl (TMS) group. This process reduces peak tailing and improves chromatographic separation. researchgate.net

While less common than LC-MS for metabolite analysis, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation, particularly for distinguishing between isomers. The choice of the derivatization reagent and the GC column's stationary phase is critical for achieving the desired separation. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is prized for its exceptional sensitivity and selectivity, making it an indispensable tool in metabolite research.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of drug metabolites in complex biological matrices. youtube.comshareok.orgmdpi.com This method combines the superior separation capabilities of LC with the definitive identification and quantification power of tandem mass spectrometry. mdpi.com

In an LC-MS/MS analysis of Hydroxymifepristone, (6beta)-, the compound is first separated from other components by LC and then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate charged parent ions of the molecule. google.com In the first stage of the tandem mass spectrometer, this parent ion is selected. It is then fragmented in a collision cell, and the resulting product ions are detected in the second stage of the mass spectrometer. shareok.org

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a parent ion to a product ion for a particular compound. nih.gov This allows for accurate quantification even at very low concentrations, with high confidence in the identity of the analyte. youtube.com

Table 2: Representative LC-MS/MS Parameters for a Hydroxylated Metabolite

| Parameter | Example Specification | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for analysis. |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific parent-product ion transition. nih.gov |

| Parent Ion (Q1) | m/z of [Hydroxymifepristone+H]⁺ | Selects the mass corresponding to the protonated parent molecule. |

| Product Ion (Q3) | m/z of a specific fragment | Detects a characteristic fragment of the parent molecule after collision-induced dissociation. |

| Collision Energy | Optimized Voltage (e.g., 14V) google.com | Controls the degree of fragmentation of the parent ion. |

| Limit of Quantification | Sub-ng/mL levels (e.g., 0.5 ng/mL) nih.gov | Demonstrates the high sensitivity of the method. |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula, which serves as a powerful tool for structural confirmation. measurlabs.comnih.gov Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. researchgate.netyoutube.com

For Hydroxymifepristone, (6beta)-, HRMS can unambiguously confirm its identity by measuring its exact mass. This capability allows it to be distinguished from other potential metabolites or interfering substances that may have the same nominal (integer) mass but a different elemental composition and therefore a different exact mass. researchgate.net The high accuracy of HRMS is essential for identifying unknown compounds and confirming the structures of expected metabolites in research settings. measurlabs.commeasurlabs.com

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, UV-Vis)

While chromatographic and mass spectrometric methods are excellent for separation and quantification, spectroscopic techniques are essential for the definitive elucidation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon-hydrogen framework of a molecule. For Hydroxymifepristone, (6beta)-, 2D NMR techniques like COSY and HSQC would be used to confirm the precise location of the hydroxyl (-OH) group and establish its stereochemical orientation as beta (β).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Hydroxymifepristone, (6beta)- would show characteristic absorption bands corresponding to the vibrations of its functional groups, such as a broad band for the O-H stretch of the alcohol and strong bands for the C=O (carbonyl) and C=C (alkene) stretches present in its steroidal core.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The UV-Vis spectrum of Hydroxymifepristone, (6beta)- is used primarily for quantification in HPLC-UV systems, as the intensity of light absorption is directly proportional to the concentration of the compound. openaccessjournals.com

Comparative Research with Parent Compound Mifepristone and Other Metabolites

Differential Effects on Receptor Binding and Selectivity Profiles

A critical aspect of understanding the activity of (6beta)-hydroxymifepristone is its affinity for the same receptors as mifepristone (B1683876): the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). Mifepristone itself is a potent antagonist at both these receptors. nih.gov Studies have shown that its primary metabolites, including the hydroxylated form, also retain a considerable ability to bind to these receptors. nih.govnih.gov

Quantitative analysis reveals a distinct binding profile for (6beta)-hydroxymifepristone (referred to as the alcoholic metabolite in some studies) compared to mifepristone and its other metabolites. While mifepristone shows a very high affinity for the human uterine progesterone receptor, the affinity of its metabolites is lower. nih.gov Specifically, the alcoholic (hydroxylated) metabolite has a relative binding affinity (RBA) of 15% for the progesterone receptor compared to mifepristone (which is set at 100%). nih.gov This is less than the monodemethylated metabolite (21%) but greater than the didemethylated metabolite (9%). nih.gov

Interestingly, the pattern for glucocorticoid receptor binding is different. Mifepristone has a very high affinity for the human placental glucocorticoid receptor, approximately four times higher than the synthetic glucocorticoid dexamethasone (B1670325). nih.gov The metabolites, including (6beta)-hydroxymifepristone, also demonstrate strong binding to the GR, with affinities that are notably higher than dexamethasone or the endogenous glucocorticoid cortisol. nih.gov The monodemethylated, alcoholic (hydroxylated), and didemethylated metabolites show relative binding affinities of 61%, 48%, and 45% respectively, compared to mifepristone for the glucocorticoid receptor. nih.gov This demonstrates that while hydroxylation reduces affinity for the progesterone receptor, it maintains a substantial portion of the high glucocorticoid receptor affinity.

Relative Binding Affinities of Mifepristone and its Metabolites

This table presents the relative binding affinities (RBA) of mifepristone and its primary metabolites for the human progesterone and glucocorticoid receptors. Mifepristone's affinity is set as the benchmark at 100%. The data is adapted from scientific research on the topic.

| Compound | Relative Binding Affinity (%) for Progesterone Receptor | Relative Binding Affinity (%) for Glucocorticoid Receptor |

|---|---|---|

| Mifepristone | 100 | 100 |

| Monodemethylated Metabolite | 21 | 61 |

| (6beta)-Hydroxymifepristone (Alcoholic Metabolite) | 15 | 48 |

| Didemethylated Metabolite | 9 | 45 |

Contrasting Molecular Mechanisms and Downstream Cellular Responses

The primary molecular mechanism of mifepristone is competitive antagonism at progesterone and glucocorticoid receptors. nih.gov By binding to these intracellular receptors, it prevents the natural hormones from exerting their effects. The binding of mifepristone induces a conformational change in the receptor that is different from that induced by an agonist, which hinders the subsequent steps required for gene transcription.

Given that (6beta)-hydroxymifepristone and other metabolites also bind to these receptors, they are believed to act through a similar competitive antagonistic mechanism. However, the differences in their binding affinities suggest subtle alterations in their interaction with the receptor's ligand-binding domain. These altered interactions can lead to variations in the efficacy of receptor antagonism and potentially different downstream cellular responses compared to the parent compound. The combined pool of mifepristone and its active metabolites is likely responsible for the ultimate biological action. nih.govnih.gov

Distinct Metabolic Fates and Enzyme Interaction Patterns

The formation of (6beta)-hydroxymifepristone is a clear example of a distinct metabolic pathway. The initial steps of mifepristone metabolism are primarily catalyzed by the cytochrome P450 enzyme system in the liver, with CYP3A4 being the principal enzyme involved. nih.govnih.gov

Research using recombinant enzymes has demonstrated a significant difference between the actions of CYP3A4 and CYP3A5, another important enzyme in drug metabolism. While CYP3A4 produces the monodemethylated, didemethylated, and the C-hydroxylated metabolites, CYP3A5 is only capable of producing the demethylated products. nih.gov CYP3A5 is unable to generate the hydroxylated metabolite. nih.gov This specificity is attributed to the way mifepristone orients itself within the active site of the enzyme. In CYP3A5, the propynyl (B12738560) group of mifepristone is not positioned in a way that allows for oxidation, thus preventing the formation of the hydroxylated product. nih.gov This highlights a key distinction in enzyme interaction patterns governing the metabolic fate of mifepristone and the specific production of (6beta)-hydroxymifepristone.

Influence on In Vitro Cellular Pathways and Processes

In vitro studies have shown that mifepristone can influence a variety of cellular pathways and processes. For instance, it has been demonstrated to inhibit the adhesion, migration, and invasion of certain cancer cells. nih.gov Systems pharmacology analyses of mifepristone have identified its association with numerous signaling pathways, including those involved in focal adhesion, the Jak-STAT pathway, and apoptosis. nih.gov

Emerging Research Avenues and Future Perspectives

Investigation of Novel Molecular Targets Beyond Steroid Receptors

While the primary mechanism of action of mifepristone (B1683876) and its metabolites is understood to be the antagonism of progesterone (B1679170) and glucocorticoid receptors, recent research has unveiled intriguing off-target activities that may extend to its hydroxylated counterpart, (6beta)-Hydroxymifepristone. nih.gov These findings open up new avenues for understanding the compound's broader pharmacological effects.

A significant breakthrough in this area is the identification of the Leukaemia Inhibitory Factor Receptor (LIFR) as a novel molecular target for mifepristone. nih.gov A 2022 study demonstrated that mifepristone can act as a potent antagonist of LIFR, a receptor implicated in pancreatic cancer progression. nih.gov Computational docking studies revealed that mifepristone binds to a site on LIFR that partially overlaps with the binding site of its natural ligand, LIF. nih.gov This interaction was shown to inhibit LIF-induced signaling pathways, specifically the JAK1/STAT3 pathway, which is crucial for cancer cell proliferation and migration. nih.gov While this study focused on the parent compound, it raises the compelling possibility that its metabolites, including (6beta)-Hydroxymifepristone, may also interact with LIFR or other non-steroidal receptors. The structural modifications inherent in the metabolite could potentially alter its binding affinity and selectivity, a hypothesis that warrants further investigation.

Furthermore, studies on uveal melanoma cells, which lack the classical nuclear progesterone receptor, have shown that mifepristone's anti-proliferative effects may be mediated through non-classical progesterone receptors such as the progestin and adipoQ receptor family member 8 (PAQR8) and membrane-associated progesterone receptor components 1 and 2 (PGRMC1 and PGRMC2). arvojournals.org The expression of these receptors was downregulated in the presence of mifepristone, suggesting a potential mechanism of action independent of the nuclear progesterone receptor. arvojournals.org Given that (6beta)-Hydroxymifepristone retains the core steroid structure, it is plausible that it could also modulate the activity of these membrane-bound receptors.

Future research will likely focus on screening (6beta)-Hydroxymifepristone against a broader panel of receptors and signaling proteins to identify novel molecular targets. This could unveil previously unknown biological activities and therapeutic applications for this metabolite.

Application of (6beta)-Hydroxymifepristone as a Chemical Probe for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the detailed study of protein function and biological pathways. mskcc.org A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to modulate its activity and observe the downstream effects. mskcc.org While the potential of (6beta)-Hydroxymifepristone as a chemical probe is yet to be fully realized, its inherent biological activity makes it a promising candidate for such applications.

To be an effective chemical probe, a molecule should exhibit high potency and selectivity for its target. The known interaction of mifepristone's metabolites with progesterone and glucocorticoid receptors provides a solid starting point. nih.gov By systematically modifying the structure of (6beta)-Hydroxymifepristone, it may be possible to develop derivatives with enhanced selectivity for one receptor over the other, or even to target specific receptor subtypes. These selective probes would be invaluable tools for dissecting the distinct physiological roles of the progesterone and glucocorticoid signaling pathways.

Furthermore, the discovery of novel molecular targets for mifepristone, such as LIFR, opens up exciting new possibilities for the development of chemical probes. nih.gov If (6beta)-Hydroxymifepristone is found to bind to LIFR or other non-steroidal targets with sufficient affinity and selectivity, it could be adapted into a probe to study the biology of these targets in various disease contexts. The development of such a probe would require rigorous characterization of its binding kinetics, cellular activity, and off-target effects.

The creation of a chemical probe based on (6beta)-Hydroxymifepristone would likely involve the synthesis of analogs with functionalities that allow for visualization (e.g., fluorescent tags) or affinity-based purification (e.g., biotin (B1667282) tags). These tools would enable researchers to track the subcellular localization of the probe, identify its binding partners, and elucidate its mechanism of action in complex biological systems.

Development of Advanced In Vitro Co-Culture and Organoid Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of (6beta)-Hydroxymifepristone, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant three-dimensional (3D) models, such as co-cultures and organoids. nih.govnih.gov These advanced in vitro systems better recapitulate the complex cellular interactions and microenvironment of human tissues, providing a more accurate platform for mechanistic studies. nih.gov

Co-culture models, which involve growing two or more different cell types together, are particularly useful for studying the interplay between different cells in a tissue. For instance, to investigate the effects of (6beta)-Hydroxymifepristone on the endometrium, a co-culture of endometrial epithelial cells and stromal fibroblasts could be established. This would allow for the study of paracrine signaling between these cell types and how it is modulated by the compound.

Organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ, offer an even more sophisticated model system. nih.gov Endometrial organoids, for example, can be used to study the effects of (6beta)-Hydroxymifepristone on endometrial development, differentiation, and receptivity to embryo implantation. nih.gov A 2024 study highlighted the use of endometrial organoids to investigate the impact of various compounds on blastocyst attachment, demonstrating the utility of this model for studying reproductive processes. nih.gov

Furthermore, liver organoids are being developed to study drug metabolism in a more human-relevant context. researchgate.net Given that mifepristone is metabolized in the liver, liver organoids could be instrumental in studying the formation of (6beta)-Hydroxymifepristone and its subsequent effects on hepatic function. nih.gov These models could also be used to investigate potential drug-drug interactions involving the metabolism of mifepristone and its metabolites.

The integration of microfluidic technologies with organoid cultures, creating "organ-on-a-chip" systems, represents the next frontier in in vitro modeling. These systems allow for the precise control of the cellular microenvironment and the perfusion of nutrients and test compounds, further enhancing their physiological relevance.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biological Roles

The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized the study of biological systems by allowing for the global analysis of molecules within a cell or tissue. The application of these technologies to the study of (6beta)-Hydroxymifepristone holds immense promise for elucidating its biological roles and mechanisms of action.

Metabolomics, the large-scale study of small molecules or metabolites, can provide a snapshot of the metabolic state of a biological system. A 2022 study utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to identify and quantify mifepristone and its metabolites, including N-desmethyl-hydroxy-mifepristone, in maternal blood samples. nih.gov This type of analysis can be expanded to create detailed metabolic profiles of cells or tissues treated with (6beta)-Hydroxymifepristone, revealing alterations in key metabolic pathways. For example, metabolomic analysis of endometrial cells exposed to the compound could shed light on its impact on energy metabolism and the production of signaling molecules.

Proteomics, the study of the entire set of proteins expressed by a genome, can identify changes in protein expression and post-translational modifications in response to a particular stimulus. A study on ovarian cancer cells treated with mifepristone used a 2D nanoLC-MS/MS proteomic approach to identify differentially expressed proteins. nih.gov This research revealed that mifepristone upregulates proteins involved in the unfolded protein response, such as GRP78 and CHOP. nih.gov Similar proteomic studies focusing on (6beta)-Hydroxymifepristone could identify its specific protein targets and downstream signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.